molecular formula C10H15NO2S B2499132 2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1251576-72-3

2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2499132
CAS No.: 1251576-72-3
M. Wt: 213.3
InChI Key: KAUXZMLAJWHPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound featuring a thiophene heterocycle, a privileged scaffold in medicinal chemistry. The thiophene ring system is a significant pharmacophore, ranked 4th among U.S. FDA-approved sulfur-containing small-molecule drugs, underscoring its therapeutic relevance . This compound serves as a versatile building block for constructing more complex molecules for pharmaceutical research and drug discovery. The core structure suggests potential for diverse biological activities, consistent with reported thiophene derivatives that demonstrate antimicrobial, anti-inflammatory, and anticancer properties . The ethoxyacetamide side chain may enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological membranes. Researchers can leverage this molecule as a key intermediate to develop novel therapeutic agents, exploiting the thiophene ring's ability to participate in various synthetic transformations and improve binding affinity with biological targets . Applications: This compound is intended for use in pharmaceutical R&D, medicinal chemistry, and as a synthetic intermediate. It is strictly for laboratory research purposes. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-13-7-10(12)11-5-3-9-4-6-14-8-9/h4,6,8H,2-3,5,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUXZMLAJWHPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves the reaction of ethyl acetate with 2-(thiophen-3-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most analogs are synthesized via acylation (e.g., acyl chloride intermediates) or alkylation.
  • Substituent Effects: Ethoxy vs. methoxy () or cyano () groups alter electronic properties and solubility. Ethoxy’s larger size may enhance steric hindrance compared to methoxy .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Spectral Characterization (NMR, MS, IR) References
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Not reported ¹H/¹³C NMR, MS
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Not reported ¹H/¹³C/¹⁵N NMR, MS, IR
N-(2-((3-Methoxyphenyl)(thiophen-3-yl)amino)ethyl)acetamide 76–77 ¹H/¹³C NMR, ESI-MS
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 216–218 (489–491 K) X-ray crystallography, NMR

Key Observations :

  • Melting Points : Thiophene-containing acetamides generally exhibit moderate melting points (e.g., 76–77°C in ), while halogenated analogs (e.g., 2,6-dichlorophenyl in ) show higher thermal stability due to increased crystallinity .
  • Spectroscopy : ¹H/¹³C NMR and MS are standard for confirming acetamide structures. X-ray data () reveal twisted conformations between aromatic and heterocyclic rings, influencing packing and solubility .

Biological Activity

2-ethoxy-N-(2-(thiophen-3-yl)ethyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an ethoxy group and a thiophene ring, which are critical for its biological interactions. The compound can be represented as follows:

C1H1NO1C1H1S\text{C}_1\text{H}_1\text{N}\text{O}_1\text{C}_1\text{H}_1\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line assays. Preliminary findings suggest that the compound induces apoptosis in cancer cells via the modulation of specific signaling pathways.

In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range:

Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)5.0Apoptosis induction
HeLa (cervical cancer)4.5Cell cycle arrest

The mechanism by which this compound exerts its biological effects appears to involve interaction with various molecular targets. The thiophene moiety may facilitate binding to enzymes or receptors involved in cell signaling pathways, leading to modulation of cellular responses.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Interaction : It may bind to specific receptors, altering normal signaling processes that govern cell proliferation and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or ethoxy group can significantly influence its potency and selectivity.

Key Findings:

  • Substitution patterns on the thiophene ring can enhance antimicrobial activity.
  • The presence of electron-donating groups increases anticancer efficacy by improving solubility and bioavailability.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Study on Thiophene Derivatives : A comparative analysis revealed that compounds with similar structures exhibited varying degrees of antimicrobial activity, reinforcing the importance of structural modifications .
  • Anticancer Research : A recent study demonstrated that derivatives of thiophene showed promising results against multiple cancer cell lines, highlighting the therapeutic potential of these compounds .

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